molecular formula C19H32O B074448 5alpha-Androstan-17beta-ol CAS No. 1225-43-0

5alpha-Androstan-17beta-ol

Cat. No.: B074448
CAS No.: 1225-43-0
M. Wt: 276.5 g/mol
InChI Key: QUKZBUCPOSYYFO-KYQPOWKGSA-N
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Description

5alpha-Androstan-17beta-ol: is a steroid hormone that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics. This compound is a major metabolite of testosterone and has significant androgenic activity .

Mechanism of Action

Target of Action

5alpha-Androstan-17beta-ol, also known as Androstanolone or Dihydrotestosterone, is an anabolic steroid . The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Testosterone secreted by the testis is converted to dihydrotestosterone in the target tissues where it appears to mediate many of the biological actions of testosterone . This conversion is what allows this compound to exert its effects. Once converted, it binds to the androgen receptor, leading to a change in gene expression .

Biochemical Pathways

It is known that the activation of the androgen receptor by dihydrotestosterone can regulate gene expression and affect protein synthesis . This can lead to various downstream effects, including the development of the male phenotype during embryogenesis and at puberty .

Pharmacokinetics

As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The binding of this compound to the androgen receptor mediates many of the biological actions of testosterone, including the development of the male phenotype during embryogenesis and at puberty . It has also been reported to inhibit the cell growth of several cancer cell lines while showing weak toxicity on normal cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-17beta-ol typically involves the reduction of testosterone. One common method is the catalytic hydrogenation of testosterone using palladium on carbon as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the A-ring of testosterone, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5alpha-Androstan-17beta-ol can undergo oxidation reactions to form ketones or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding affinity to androgen receptors and its role as a major metabolite of testosterone. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZBUCPOSYYFO-KYQPOWKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036493
Record name 5alpha-Androstan-17beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225-43-0
Record name 5α-Androstan-17β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstan-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5.alpha.-Androstan-17.beta.-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5alpha-Androstan-17beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8036493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-ANDROSTAN-17.BETA.-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5JL49BERK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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